![molecular formula C12H6N2O4S B5578671 7-nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one](/img/structure/B5578671.png)
7-nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one
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Description
Synthesis Analysis
The synthesis of benzoxazinone derivatives, such as 7-nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, involves complex reactions that may include the use of catalysts like Pd/C and specific conditions to achieve the desired compounds. For instance, the use of Hantzsch 1,4-dihydropyridine (HEH) and Pd/C as catalysts has been reported in the synthesis of hydroxy-substituted 2H-1,4-benzoxazine derivatives, showcasing the versatility and complexity of the synthetic approaches used in creating benzoxazinone derivatives (Meng et al., 2009).
Molecular Structure Analysis
The molecular structure of benzoxazinone derivatives, including 7-nitro-2-(2-thienyl)-4H-3,1-benzoxazin-4-one, often features a coplanar arrangement of the benzoxazin-4-one fused-ring system and attached benzene ring, with nitro groups twisted out of the plane of the attached benzene ring. This structural arrangement has implications for the compound's reactivity and physical properties. Intramolecular hydrogen bonding and intermolecular interactions, such as π–π stacking, play a crucial role in stabilizing the structure and affecting its chemical behavior (Tiekink & Wardell, 2014).
Chemical Reactions and Properties
Benzoxazinone derivatives participate in various chemical reactions that highlight their reactivity and potential application in synthesizing other complex molecules. For example, nitro-substituted benzoxazinones exhibit unique luminescence properties, which are associated with the strength of the intramolecular hydrogen bond (IHB). The position of the nitro group significantly affects the IHB strength, thereby influencing the luminescence characteristics of these compounds (Loseva et al., 1972).
Scientific Research Applications
Molecular Electronics
A study by Chen et al. (1999) on a molecule with a nitroamine redox center demonstrated the potential of such compounds in molecular electronic devices. The study found negative differential resistance and a significant on-off peak-to-valley ratio, highlighting the utility of nitro-benzoxazinone derivatives in developing advanced electronic components (Jia Chen, M. Reed, A. Rawlett, J. Tour, 1999).
Fluorescent Probing
Pak et al. (2016) developed a mitochondria-targeting fluorescent probe based on selective thiolysis of the 7-nitro-1,2,3-benzoxadiazole amine moiety, which showed excellent properties for investigating biological functions and pathological roles of hydrogen sulfide in living systems (Y. L. Pak, Jun Li, K. C. Ko, Gyoungmi Kim, J. Lee, Juyoung Yoon, 2016).
Synthetic Chemistry
Anikin et al. (2019) synthesized 7-Nitro-3-(nitro-NNO-azoxy)[1,2,4]triazolo[5,1-c][1,2,4]triazin-4-amine, showcasing the compound's high melting point and potential for energetic applications. This demonstrates the role of nitro-benzoxazinone derivatives in synthesizing compounds with unique properties for materials science (O. V. Anikin et al., 2019).
Antitubercular Activity
Cherian et al. (2011) explored the structure-activity relationships of antitubercular nitroimidazoles, indicating the potential of nitro-benzoxazinone derivatives in developing new treatments for tuberculosis. This research underscores the importance of such compounds in medicinal chemistry and drug development (J. Cherian et al., 2011).
Analytical Chemistry
A study focused on the synthesis and application of 4H-1,2-benzoxazines with electron-withdrawing substituents demonstrated the compounds' utility as intermediates for synthesizing oxygen-functionalized aromatic compounds. This research highlights the synthetic versatility of nitro-benzoxazinone derivatives in creating complex organic molecules (Satoshi Nakamura, M. Uchiyama, T. Ohwada, 2003).
properties
IUPAC Name |
7-nitro-2-thiophen-2-yl-3,1-benzoxazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6N2O4S/c15-12-8-4-3-7(14(16)17)6-9(8)13-11(18-12)10-2-1-5-19-10/h1-6H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYUCKBVXPCQBE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC3=C(C=CC(=C3)[N+](=O)[O-])C(=O)O2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Nitro-2-(2-thienyl)benzo[d]1,3-oxazin-4-one |
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